
4-Fluoro-4-fenilpiperidina
Descripción general
Descripción
4-Fluoro-4-phenylpiperidine is a useful research compound. Its molecular formula is C11H14FN and its molecular weight is 179.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-4-phenylpiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-4-phenylpiperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados de piperidina se han utilizado de diversas maneras como agentes anticancerígenos . Muestran una amplia variedad de actividades biológicas y son un fundamento vital en la producción de medicamentos .
Aplicaciones Antivirales
Algunos derivados de piperidina, como Aloperina y Matrina, han mostrado propiedades antivirales . Estos compuestos contienen dos anillos de piperidina fusionados y se han utilizado en el tratamiento de diversas enfermedades virales .
Aplicaciones Antimaláricas
Los derivados de piperidina también se han utilizado en el tratamiento de la malaria . Su estructura química única les permite interactuar con el parásito de la malaria de una manera que inhibe su crecimiento .
Aplicaciones Antimicrobianas y Antifúngicas
Los derivados de piperidina se han utilizado como agentes antimicrobianos y antifúngicos . Pueden inhibir el crecimiento de varios tipos de bacterias y hongos, lo que los hace útiles en el tratamiento de una amplia gama de infecciones .
Aplicaciones Antihipertensivas
Los derivados de piperidina se han utilizado en el tratamiento de la hipertensión . Pueden ayudar a reducir la presión arterial y reducir el riesgo de enfermedades cardíacas .
Aplicaciones Analgésicas y Antiinflamatorias
Los derivados de piperidina se han utilizado como agentes analgésicos y antiinflamatorios . Pueden ayudar a aliviar el dolor y reducir la inflamación, lo que los hace útiles en el tratamiento de afecciones como la artritis .
Aplicaciones Anti-Alzheimer
Los derivados de piperidina se han utilizado en el tratamiento de la enfermedad de Alzheimer . Pueden ayudar a ralentizar la progresión de la enfermedad y mejorar la función cognitiva .
Aplicaciones Antipsicóticas
Los derivados de piperidina se han utilizado como agentes antipsicóticos . Pueden ayudar a controlar los síntomas de diversos trastornos psiquiátricos, incluida la esquizofrenia .
Mecanismo De Acción
Target of Action
4-Fluoro-4-phenylpiperidine is a derivative of piperidine . Piperidine derivatives are known to have a wide variety of biological activities and are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . .
Mode of Action
It is known that piperidine derivatives, such as 4-fluoro-4-phenylpiperidine, can interact with their targets in various ways depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo , suggesting that they may affect pathways related to cell proliferation and metastasis.
Pharmacokinetics
The molecular weight of 4-fluoro-4-phenylpiperidine hydrochloride is 2157 , which may influence its bioavailability.
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Análisis Bioquímico
Biochemical Properties
4-Fluoro-4-phenylpiperidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of these enzymes, affecting the metabolic pathways of other compounds .
Cellular Effects
4-Fluoro-4-phenylpiperidine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in the oxidative stress response, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 4-Fluoro-4-phenylpiperidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, triggering a cascade of intracellular events that result in the modulation of various signaling pathways. Additionally, it can inhibit certain enzymes, leading to altered metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-4-phenylpiperidine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Fluoro-4-phenylpiperidine remains stable under specific conditions, but its degradation products can have different biological activities .
Dosage Effects in Animal Models
The effects of 4-Fluoro-4-phenylpiperidine vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For instance, high doses of 4-Fluoro-4-phenylpiperidine have been associated with neurotoxicity and hepatotoxicity in animal studies .
Metabolic Pathways
4-Fluoro-4-phenylpiperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to its biotransformation into various metabolites. These metabolic pathways can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall biological activity .
Transport and Distribution
The transport and distribution of 4-Fluoro-4-phenylpiperidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver and brain, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 4-Fluoro-4-phenylpiperidine is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity .
Propiedades
IUPAC Name |
4-fluoro-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBGAMBDTXIHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
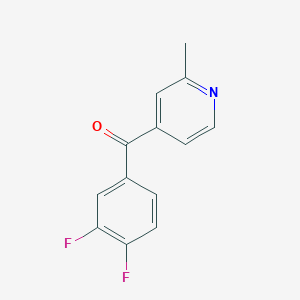
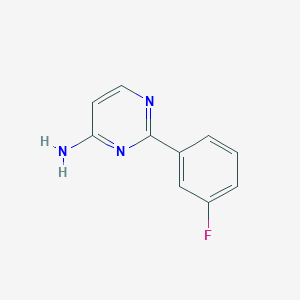
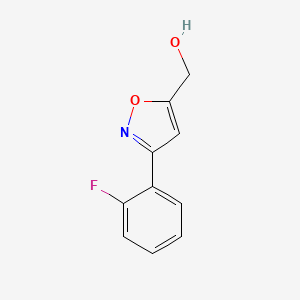
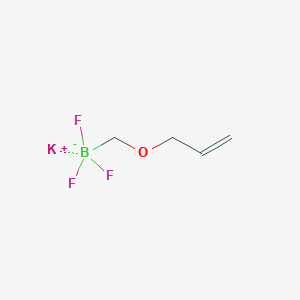
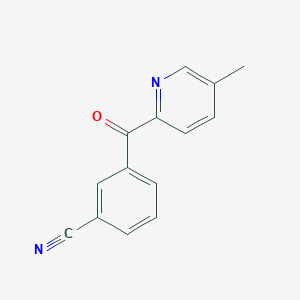

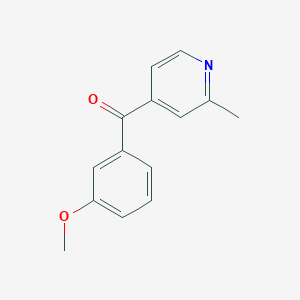

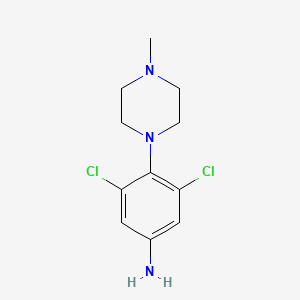
![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)
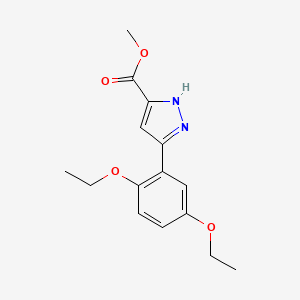
![[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463323.png)
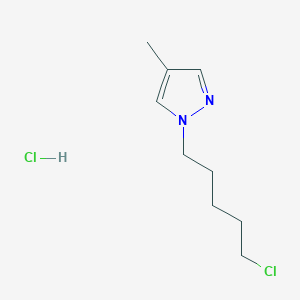
![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)
